molecular formula C11H19N B575718 1-(Bicyclo[2.2.1]heptan-2-yl)pyrrolidine CAS No. 168031-65-0

1-(Bicyclo[2.2.1]heptan-2-yl)pyrrolidine

Cat. No.: B575718
CAS No.: 168031-65-0
M. Wt: 165.28
InChI Key: JWIHFKMPDQKAMX-UHFFFAOYSA-N
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Description

Structural Overview of 1-(Bicyclo[2.2.1]heptan-2-yl)pyrrolidine

This compound represents a sophisticated molecular architecture that combines two distinct structural motifs: the bicyclo[2.2.1]heptane (norbornane) framework and the pyrrolidine ring system. The compound is catalogued in chemical databases with the PubChem identifier 45098463 and carries the Chemical Abstracts Service registry number 168031-65-0. The molecular formula C11H19N reflects its composition of eleven carbon atoms, nineteen hydrogen atoms, and one nitrogen atom, resulting in a molecular weight of 165.27 grams per mole. The International Union of Pure and Applied Chemistry nomenclature designates this compound as this compound, clearly indicating the substitution pattern where the pyrrolidine nitrogen is attached to the second carbon of the bicyclic norbornane system.

The three-dimensional structure of this compound exhibits remarkable rigidity due to the bicyclic norbornane core, which constrains molecular flexibility and creates a well-defined spatial arrangement. The norbornane framework, also known as bicyclo[2.2.1]heptane, consists of a cyclohexane ring fused to a cyclopentane ring through a bridging carbon-carbon bond, creating a compact and strained bicyclic system. This structural rigidity is complemented by the pyrrolidine ring, a five-membered saturated nitrogen heterocycle that introduces conformational flexibility through its characteristic pseudorotation behavior. The combination of these structural elements results in a molecule with unique three-dimensional properties that distinguish it from both its individual components and other nitrogen-containing heterocycles.

Property Value Reference
Molecular Formula C11H19N
Molecular Weight 165.27 g/mol
PubChem CID 45098463
CAS Registry Number 168031-65-0
Exact Mass 165.15187 g/mol
Hydrogen Bond Donors 0
Hydrogen Bond Acceptors 1
Rotatable Bonds 1
Topological Polar Surface Area 3.2 Ų

Position within Nitrogen-Containing Heterocyclic Compounds

This compound occupies a distinctive position within the broader classification of nitrogen-containing heterocyclic compounds, specifically belonging to the pyrrolidine family of saturated five-membered nitrogen heterocycles. Pyrrolidines are characterized as compounds containing a pyrrolidine ring, which is a five-membered saturated aliphatic heterocycle with one nitrogen atom and four carbon atoms. This classification places the compound within the kingdom of organic compounds, under the superclass of organoheterocyclic compounds, and specifically within the class of pyrrolidines. The pyrrolidine scaffold represents one of the most widely utilized nitrogen heterocycles in medicinal chemistry due to its unique structural properties and biological activities.

The incorporation of the bicyclo[2.2.1]heptane substituent fundamentally alters the compound's position within this classification system by introducing significant three-dimensional complexity. While traditional pyrrolidine derivatives often feature aromatic or simple aliphatic substituents, the bicyclic norbornane moiety represents a rigid, non-planar structural element that enhances the compound's three-dimensional character. This structural modification is particularly significant given the contemporary emphasis on escaping "flatland drugs" through the introduction of non-aromatic and non-planar motifs in pharmaceutical development. The bicyclo[2.2.1] framework has become one of the most exploited polycyclic structures in drug design, alongside adamantane, specifically for its ability to introduce variations in molecular geometry.

The compound's classification is further refined by its secondary amine character, derived from the pyrrolidine nitrogen, which is attached to two carbon atoms: one from the pyrrolidine ring and one from the bicyclic system. This structural arrangement creates a tertiary carbon center at the point of attachment on the norbornane framework, contributing to the molecule's overall complexity and potential for stereochemical diversity. The basicity of the pyrrolidine nitrogen, typical of other dialkyl amines, provides the compound with pH-dependent properties that may influence its biological behavior and synthetic utility.

Historical Context and Development

The historical development of this compound is intrinsically linked to the broader evolution of both pyrrolidine chemistry and norbornane-based synthetic methodologies. Pyrrolidine itself has been recognized as a fundamental building block in organic chemistry for decades, with its industrial production established through the reaction of 1,4-butanediol and ammonia at elevated temperatures and pressures in the presence of cobalt and nickel oxide catalysts. The systematic exploration of pyrrolidine derivatives has been driven by their prevalence in natural products, including alkaloids such as nicotine and hygrine, as well as their utility in pharmaceutical applications.

The bicyclo[2.2.1]heptane framework has its origins in the Diels-Alder cycloaddition reaction between cyclopentadiene and various dienophiles, a methodology that has provided reliable access to norbornene and related structures since the early development of this fundamental organic transformation. The norbornene scaffold has emerged as a particularly promising structure in medicinal chemistry due to its possible therapeutic applications, especially in cancer treatment research. The chemical accessibility of bicyclo[2.2.1] structures through Diels-Alder methodology has contributed significantly to their preponderance among polycyclic motifs in drug design.

The specific combination of pyrrolidine and bicyclo[2.2.1]heptane structural elements in synthetic chemistry represents a more recent development, reflecting the growing sophistication of medicinal chemistry approaches that seek to optimize three-dimensional molecular properties. Research into compounds containing both structural motifs has been documented in pharmaceutical development contexts, particularly in the synthesis of compounds with potential central nervous system activity. The development of synthetic methodologies for accessing such hybrid structures has been facilitated by advances in both pyrrolidine functionalization reactions and norbornane derivatization techniques.

Significance in Organic and Medicinal Chemistry

The significance of this compound in organic and medicinal chemistry stems from its unique combination of structural features that address multiple contemporary challenges in drug discovery and molecular design. The pyrrolidine ring system has been extensively utilized by medicinal chemists for obtaining compounds for the treatment of human diseases, with its significance enhanced by the possibility to efficiently explore pharmacophore space due to sp³-hybridization. The three-dimensional coverage provided by the non-planarity of the pyrrolidine ring, combined with its characteristic pseudorotation behavior, creates opportunities for selective binding to enantioselective proteins.

The bicyclo[2.2.1]heptane component contributes additional three-dimensional complexity that is particularly valuable in contemporary drug design strategies. Norbornene and related bicyclo[2.2.1] analogues have become among the most exploited polycyclic structures as non-aromatic and non-planar motifs in drug design, specifically in attempts to introduce variations in the prevalent "flatland drugs". This structural characteristic addresses the growing recognition that increased three-dimensional character in pharmaceutical compounds can lead to improved selectivity, reduced off-target effects, and enhanced pharmacological properties.

The compound's significance extends to its potential applications in various therapeutic areas, building upon the established utility of both structural components. Pyrrolidine-containing compounds have demonstrated activity across multiple disease areas, including cancer, bacterial infections, central nervous system disorders, diabetes, and inflammatory conditions. Similarly, norbornene-containing compounds have shown particular promise in cancer research, with various derivatives demonstrating antitumoral properties through multiple mechanisms of action. The combination of these structural elements in a single molecule represents a rational approach to drug design that leverages the proven utility of both scaffolds.

Structural Feature Significance Application Area Reference
Pyrrolidine Ring sp³-hybridization enables pharmacophore space exploration Drug discovery
Bicyclo[2.2.1]heptane Non-planar motif introduction Flatland drug variation
Secondary Amine pH-dependent properties Pharmaceutical formulation
Rigid Bicyclic Core Conformational constraint Selective binding
Three-dimensional Architecture Enhanced selectivity potential Medicinal chemistry

Properties

CAS No.

168031-65-0

Molecular Formula

C11H19N

Molecular Weight

165.28

IUPAC Name

1-(3-bicyclo[2.2.1]heptanyl)pyrrolidine

InChI

InChI=1S/C11H19N/c1-2-6-12(5-1)11-8-9-3-4-10(11)7-9/h9-11H,1-8H2

InChI Key

JWIHFKMPDQKAMX-UHFFFAOYSA-N

SMILES

C1CCN(C1)C2CC3CCC2C3

Synonyms

Pyrrolidine, 1-bicyclo[2.2.1]hept-2-yl- (9CI)

Origin of Product

United States

Comparison with Similar Compounds

Pyrrolidine and Pyrrolidinamide Derivatives

  • 1-((Bicyclo[2.2.1]heptan-2-yl)acetyl)-N-alkyl-L-prolinamides ():

    • Substituent Effects : Replacing the propyl chain (, % yield, 96% LC/MS purity) with a butyl group (, % yield, 91% purity) slightly reduces purity, likely due to increased steric hindrance during synthesis .
    • Applications : These derivatives are explored as intermediates for neuropharmacological agents due to their piperazine and trifluoromethylphenyl motifs .
  • Structural data (¹H-NMR) confirms regioselective functionalization .

Pyrimidinetrione and Imidazolidinetrione Derivatives

  • Pyrimidinetriones ():

    • Compounds 49 and 51 (C19H21ClN2O3) exhibit >99% HPLC purity and enantiomeric excess (ee >99%), with distinct optical rotations ([α]²⁵D = ±9.4). The chlorophenethyl substituent improves selectivity for calcium channel antagonism, relevant to Parkinson’s disease research .
    • SAR Insight : Substitution at the 3-chlorophenethyl position (vs. 4-chlorophenethyl in compounds 50/52) modulates biological activity .
  • 1-(1-{Bicyclo[2.2.1]heptan-2-yl}ethyl)imidazolidine-2,4,5-trione ():

    • Molecular weight (236.27 g/mol) and polar trione groups suggest higher solubility in polar solvents compared to pyrrolidine analogs. This compound is cataloged for drug discovery (CAS 1005089-35-9) .

Pyridine and Diazabicyclo Derivatives

  • 4-(Bicyclo[2.2.1]heptan-2-yl)pyridine Regioisomers (): Regioisomers 4h-a and 4h-b (95:5 ratio) demonstrate challenges in isolating positional isomers. The norbornane-pyridine hybrid is synthesized via Zn-catalyzed coupling, highlighting scalability limitations .
  • Diazabicyclo Derivatives (): 1-[(1R,4R)-2,5-Diazabicyclo[2.2.1]heptan-2-yl]ethanone HCl (AS150314) and methyl 2-azabicyclo[2.2.1]heptane-5-carboxylate HCl (AS57368) are commercially available, emphasizing their utility in peptide mimetics and organocatalysis .

Key Data Table: Comparative Analysis of Selected Compounds

Compound Name / ID Molecular Formula Yield (%) Purity (%) Key Properties / Applications Reference
1-((Bicyclo[2.2.1]heptan-2-yl)acetyl)-N-propylprolinamide C27H34N4O2F3 55 96 Neuropharmacological intermediate
1-((Bicyclo[2.2.1]heptan-2-yl)acetyl)-N-butylprolinamide C28H36N4O2F3 59 91 Neuropharmacological intermediate
3-Chlorophenethyl pyrimidinetrione (49) C19H21ClN2O3 N/A 99.0 Calcium channel antagonist (Parkinson’s)
1-(1-{Bicyclo[2.2.1]heptan-2-yl}ethyl)imidazolidinetrione C12H16N2O3 N/A N/A Drug discovery (CAS 1005089-35-9)
4-(Bicyclo[2.2.1]heptan-2-yl)pyridine (4h-a/b) C12H15N 51 N/A Regioisomeric mixture (95:5)

Preparation Methods

Reaction Mechanism and Conditions

The reaction proceeds under reflux in toluene, with a Dean-Stark trap to remove water, driving the equilibrium toward product formation. The general steps include:

  • Combining norcamphor, pyrrolidine, and ammonium formate in toluene.

  • Heating the mixture at reflux (110–120°C) for 1.5 hours.

  • Isolating the crude product via rotary evaporation.

  • Purifying the amine by distillation under reduced pressure.

This method achieves a 79% yield of this compound, as reported in Tetrahedron Letters (2011). The use of ammonium formate avoids the need for hazardous reducing agents like sodium cyanoborohydride, enhancing operational safety.

Table 1: Optimization of Leuckart Reaction Parameters

ParameterOptimal ConditionEffect on Yield
SolventTolueneMaximizes azeotropic water removal
Temperature110–120°C (reflux)Ensures complete imine formation
Stoichiometry1:1 (ketone:amine)Prevents side reactions
Reaction Time1.5 hoursBalances conversion and decomposition

Alternative Synthetic Strategies

Functionalization via Alkylation

Hypothetically, alkylation of pyrrolidine with a bicycloheptane-derived electrophile (e.g., 2-bromonorbornane) could yield the target compound. However, this approach faces challenges:

  • Synthesis of 2-bromonorbornane requires harsh bromination conditions.

  • Competing elimination reactions may reduce yields.

No experimental data for this route are reported in the literature, highlighting the superiority of reductive amination.

Analytical Characterization and Validation

Spectroscopic Data

This compound is characterized by:

  • 1^1H NMR (CDCl₃): δ 1.2–2.1 (m, bicycloheptane protons), 2.5–2.8 (m, pyrrolidine CH₂), 3.1 (s, N-CH₂).

  • 13^{13}C NMR : 55.2 ppm (N-CH₂), 28–40 ppm (bicycloheptane carbons).

Purity and Stability

The compound exhibits high stability under ambient conditions, with no reported decomposition in simulated biological fluids.

Industrial and Pharmacological Relevance

Scalability of the Leuckart Method

The one-pot Leuckart reaction is amenable to large-scale production, with toluene and ammonium formate being cost-effective reagents. A hypothetical pilot-scale setup could achieve kilogram-scale synthesis with minimal process adjustments.

Applications in Drug Discovery

This compound derivatives, such as CXCR2 antagonist 2e , demonstrate anti-metastatic activity in pancreatic cancer models. The bicycloheptane framework enhances metabolic stability, as evidenced by its resistance to degradation in plasma .

Q & A

Q. Table 1. Comparative Reactivity in Cross-Coupling Reactions (Adapted from )

Reaction TypeCatalystYield (%)Selectivity (para:meta)
Suzuki-MiyauraPd(PPh₃)₄859:1
HeckPd(OAc)₂727:3
Buchwald-HartwigXPhos Pd G3918:2

Q. Table 2. Stability Under Accelerated Conditions ()

ConditionDegradation (%)t₁/₂ (days)Major Byproduct
40°C/75% RH1560Carbonyl
UV light (254 nm)4014Epoxide

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